molecular formula C11H14F2O B13402742 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride CAS No. 96962-78-6

3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride

Cat. No.: B13402742
CAS No.: 96962-78-6
M. Wt: 200.22 g/mol
InChI Key: XMILERYZFDVABZ-UHFFFAOYSA-N
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Description

3-Fluorotricyclo[3311~3,7~]decane-1-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tricyclic compounds.

Scientific Research Applications

3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride: Similar structure but lacks the fluorine atom.

    1-Fluorotricyclo[3.3.1.1~3,7~]decane: Similar structure but without the carbonyl fluoride group.

Uniqueness

3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride is unique due to the presence of both the fluorine atom and the carbonyl fluoride group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

96962-78-6

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

3-fluoroadamantane-1-carbonyl fluoride

InChI

InChI=1S/C11H14F2O/c12-9(14)10-2-7-1-8(3-10)5-11(13,4-7)6-10/h7-8H,1-6H2

InChI Key

XMILERYZFDVABZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)C(=O)F

Origin of Product

United States

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